molecular formula C18H18BrNO2 B12635648 (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one CAS No. 920798-35-2

(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

Cat. No.: B12635648
CAS No.: 920798-35-2
M. Wt: 360.2 g/mol
InChI Key: SESJCTYJGGWWDG-SUMWQHHRSA-N
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Description

(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a chiral morpholinone derivative characterized by a stereochemically defined morpholine ring substituted with a 4-bromophenyl group at position 6 and a (1S)-1-phenylethyl group at position 2. This compound exhibits a bicyclic structure where the morpholine ring adopts a puckered conformation, stabilized by intramolecular hydrogen bonding and van der Waals interactions . Its enantiomeric purity (S,S configuration) is critical for applications in asymmetric catalysis and pharmaceutical intermediates, where stereoselectivity influences biological activity or reaction pathways .

Properties

CAS No.

920798-35-2

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

(6S)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18BrNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1

InChI Key

SESJCTYJGGWWDG-SUMWQHHRSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.

    Substitution with Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.

    Addition of Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The para-bromine on the phenyl ring serves as a reactive site for substitution. This group can undergo nucleophilic aromatic substitution (NAS) under specific conditions, enabling further derivatization.

Reaction TypeConditionsProduct ExampleSource
Bromine replacementPd-catalyzed coupling (e.g., Suzuki)Aryl or heteroaryl substituents

For instance, in similar morpholinone derivatives, palladium-catalyzed cross-coupling reactions have been employed to replace bromine with aryl groups .

Functionalization at the Morpholinone Nitrogen

The tertiary nitrogen in the morpholinone ring can participate in alkylation or acylation reactions, modifying the compound’s pharmacological properties.

Reaction TypeReagentsOutcomeSource
AcylationChloroacetyl chlorideIntroduction of acyl groups
AlkylationAlkyl halides or epoxidesFormation of quaternary ammonium salts

In analogous syntheses, chloroacetyl chloride has been used to acylate morpholinone derivatives, forming intermediates for further cyclization .

Reduction and Oxidation of the Morpholinone Ring

The ketone group in the morpholinone ring is susceptible to reduction, while the ether oxygen may undergo oxidation under controlled conditions.

Reaction TypeReagentsOutcomeSource
Ketone reductionNaBH₄, LiAlH₄, or catalytic H₂Conversion to alcohol or amine
Ether oxidationTEMPO/hypochloriteFormation of lactams or carbonyls

For example, TEMPO-catalyzed oxidation with hypochlorite has been documented for morpholinone analogs to generate oxidized intermediates .

Stereospecific Reactions

The (6S,1S) configuration influences reaction pathways and product stereochemistry. For instance:

  • Chiral resolution : Separation of enantiomers via chiral column chromatography .

  • Asymmetric synthesis : Use of enantiopure starting materials to retain stereochemical integrity during derivatization .

Comparative Reactivity with Structural Analogs

The table below highlights reactivity differences between (6S)-6-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one and related compounds:

CompoundKey Reactivity Differences
(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-oneStereochemical inversion alters reaction kinetics
4-(4-Aminophenyl)morpholin-3-oneAmino group enables diazotization or amide formation
(6S)-6-(4-Chlorophenyl)morpholin-3-oneChlorine less reactive than bromine in NAS

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one exhibit significant anticancer properties. For instance, research has shown that morpholine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in Molecules demonstrated that morpholine derivatives could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models . The bromophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.

2. Neuroprotective Effects

The neuroprotective properties of morpholine derivatives have been explored extensively. Research indicates that (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In a study focused on neurodegenerative diseases, morpholine derivatives were found to reduce neuroinflammation and protect against neuronal loss in models of Alzheimer's disease . The compound's ability to cross the blood-brain barrier is critical for its therapeutic potential.

Pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development. Its unique structural features allow it to interact with various biological targets, making it a versatile scaffold in drug design.

3. Antimicrobial Activity

Preliminary studies suggest that (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one possesses antimicrobial properties against several bacterial strains.

Case Study:
In vitro tests showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism by which (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and phenylethyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl Substitutions

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Hydrogen Bonding Features Applications/Notes Reference
(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one C₁₈H₁₈BrNO₂ 4-Bromophenyl, (1S)-1-phenylethyl Intramolecular N–H⋯O (morpholinone ring) Asymmetric synthesis, kinase inhibitors
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone C₁₇H₁₄BrFN₂O 4-Bromophenyl, 4-fluorophenyl Intermolecular C–H⋯O (pyrazole ring) Anticancer screening, crystallography
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one C₁₉H₂₂BrN₃O₄ 4-Bromophenyl, nitro, methylamino Intramolecular N–H⋯O (S(6) ring motif) Antibacterial agents, crystal engineering

Key Observations:

Stereochemical Impact : The (6S,1S) configuration in the target compound distinguishes it from racemic analogues (e.g., (6R)-enantiomer in ), which exhibit divergent pharmacokinetic profiles due to altered receptor binding .

Ring Conformation: The morpholinone ring’s puckering (amplitude ~0.45 Å, phase angle 120°) contrasts with the planar pyrazole rings in and the envelope conformation of the chromenone in .

Hydrogen Bonding: Intramolecular N–H⋯O bonds stabilize the morpholinone core, similar to the S(6) motif in but distinct from weaker C–H⋯O interactions in pyrazole derivatives .

Biological Activity

(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic organic compound that belongs to the morpholine class of compounds. Its unique structure, featuring a bromophenyl substituent and a phenylethyl group, suggests potential biological activity that could be explored for therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is C18_{18}H18_{18}BrNO2_2, with a molecular weight of approximately 360.25 g/mol. The presence of the bromine atom introduces distinct electronic properties that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18_{18}H18_{18}BrNO2_2
Molecular Weight360.25 g/mol
LogP4.048
Polar Surface Area29.54 Ų

Enzyme Inhibition

Research indicates that compounds with similar morpholine structures exhibit significant enzyme inhibition capabilities. Specifically, (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has been shown to inhibit various enzymes involved in disease pathways, potentially affecting cancer progression and metabolic disorders .

Receptor Modulation

The compound may also act as a receptor modulator, influencing cellular signaling pathways. This property is particularly relevant in the context of neurological disorders and cancer treatment, where receptor interactions can significantly alter disease outcomes .

Study on Cancer Cell Lines

In a recent study focusing on the cytotoxic effects of (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one against various cancer cell lines, it was observed that the compound exhibited significant cytotoxicity at submicromolar concentrations. The study utilized B16 melanoma cells to assess the compound's effectiveness in inhibiting cell proliferation .

Molecular Docking Studies

Molecular docking studies have revealed that (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one binds effectively to key targets involved in tubulin polymerization. This binding affinity correlates with its observed biological activities, suggesting a mechanism through which the compound may exert its effects .

The exact mechanism by which (6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one exerts its biological effects remains to be fully elucidated. However, preliminary findings suggest that its interaction with specific enzymes and receptors alters critical signaling pathways involved in cell growth and apoptosis .

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